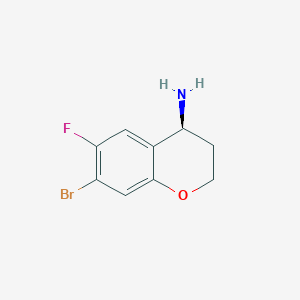

(S)-7-Bromo-6-fluorochroman-4-amine

Description

Significance of Chiral Chroman-4-amine (B2768764) Scaffolds in Medicinal Chemistry and Chemical Biology Research

The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities. These scaffolds are integral to the structure of various natural products and synthetic molecules with therapeutic applications.

Chroman-4-amine derivatives have been investigated for their potential in treating a variety of conditions. For instance, certain chiral chroman amines have been explored for their inhibitory activity against enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases. researchgate.net The three-dimensional arrangement of atoms, or stereochemistry, at the 4-position of the chroman ring is often crucial for specific interactions with biological targets like enzymes and receptors. The introduction of an amine group at this position provides a key site for interaction and further chemical modification.

Overview of Halogenated Chromans in Modern Synthetic and Biological Studies

The incorporation of halogen atoms, such as bromine and fluorine, into the chroman skeleton is a widely utilized strategy in modern drug design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

Fluorine, in particular, is often introduced to enhance metabolic stability and binding interactions. nih.govnih.gov The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life. Bromine, a larger halogen, can also modulate biological activity and provides a reactive handle for further synthetic transformations. The presence of both bromine and fluorine in the 7- and 6-positions of the chroman ring, respectively, in (S)-7-Bromo-6-fluorochroman-4-amine suggests a deliberate design to fine-tune its pharmacological profile. The biological activity of halogen-containing compounds can vary significantly, with some showing potential as anticancer or antimicrobial agents. biointerfaceresearch.com

Rationales for Investigating Stereospecific Chroman Derivatives

The investigation of stereospecific chroman derivatives, such as the (S)-enantiomer of 7-Bromo-6-fluorochroman-4-amine, is rooted in the fundamental principles of stereochemistry in drug action. Biological systems, being chiral themselves, often exhibit stereoselectivity in their interactions with drug molecules. This means that one enantiomer (a non-superimposable mirror image) of a chiral drug may have significantly different biological activity, potency, or toxicity compared to its counterpart.

For example, in a study on chroman derivatives as PD-1/PD-L1 inhibitors, the (R)-enantiomer of a particular compound showed superior inhibitory activity compared to its (S)-enantiomer, a finding corroborated by bioassay and X-ray structural analysis. nih.gov The synthesis of a single, specific enantiomer is therefore a critical aspect of modern drug discovery, aiming to maximize therapeutic benefit while minimizing potential off-target effects. The focus on the (S)-configuration of 7-Bromo-6-fluorochroman-4-amine indicates a targeted approach to elicit a specific biological response. Stereoselective synthesis methods are crucial for obtaining enantiomerically pure compounds for biological evaluation. nih.gov

Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₉BrFNO | 246.08 | Not Available |

| 7-Bromo-6-fluorochroman-4-one | C₉H₆BrFO₂ | 245.05 | 27407-12-1 |

| 4-Bromo-6-fluoroquinoline | C₉H₅BrFN | 226.05 | 661463-17-8 |

| 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol | C₈H₃BrClFN₂O | 293.48 | 1698027-18-7 |

| 2-Amino-6-bromo-4-fluorophenol | C₆H₅BrFNO | 206.01 | 502496-32-4 |

| 4-Bromo-7-fluorobenzo[d]thiazol-2-amine | C₇H₄BrFN₂S | 247.09 | 942473-89-4 |

Note: Some data for this compound is inferred from its precursor and closely related analogs due to the limited availability of direct experimental data.

Detailed Research Findings

Direct and detailed research findings specifically on the biological activity and applications of This compound are not extensively reported in publicly available literature. However, based on the known activities of related compounds, it is a promising candidate for investigation in several areas of medicinal chemistry.

The synthesis of this compound would likely proceed from its corresponding ketone precursor, 7-Bromo-6-fluorochroman-4-one . The stereospecific reduction of the ketone to the amine is a critical step, often achieved using chiral reducing agents or through enzymatic processes to ensure the desired (S)-enantiomer is obtained. The reduction of chromones to chroman-4-ones is a well-established synthetic transformation. researchgate.net

The biological evaluation of analogous halogenated chroman derivatives has shown a range of activities. For example, various substituted chroman-4-ones have been synthesized and evaluated as inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases. acs.orgnih.gov Other chroman derivatives have been investigated as non-selective acetyl-CoA carboxylase inhibitors with potential anticancer activity. nih.gov Furthermore, some 3-benzylidene-4-chromanone (B8775485) derivatives have shown potential as free radical scavengers and α-glucosidase inhibitors. researchgate.net

Given this context, it is plausible that this compound is being explored for its potential as a modulator of various enzymes or receptors, with the specific halogenation pattern and stereochemistry designed to optimize its interaction with a particular biological target. The future publication of research involving this compound is anticipated to shed more light on its specific biological profile and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

(4S)-7-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9BrFNO/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4,8H,1-2,12H2/t8-/m0/s1 |

InChI Key |

MALSOHSOKXUZTJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@H]1N)F)Br |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 7 Bromo 6 Fluorochroman 4 Amine

Enantioselective Synthesis Strategies for Chiral Aminochroman Derivatives

The critical stereocenter in (S)-7-Bromo-6-fluorochroman-4-amine is the amine-bearing carbon at the C4 position. The creation of this chiral center with high enantiopurity is paramount and is typically approached through the asymmetric transformation of the corresponding prochiral ketone, 7-Bromo-6-fluorochroman-4-one. Several powerful strategies have been developed for the synthesis of chiral amines, which are applicable to the construction of this target molecule. nih.govacs.org

Asymmetric Catalysis in Chroman Ring Formation

Asymmetric catalysis offers the most elegant and atom-economical route to chiral molecules. For the synthesis of this compound, two primary catalytic asymmetric approaches are considered: the asymmetric reduction of the precursor ketone and the asymmetric reductive amination of the same ketone.

One highly effective method involves the asymmetric hydrogenation of the imine derived from 7-Bromo-6-fluorochroman-4-one. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, complexed with chiral ligands, have proven effective for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. nih.gov For cyclic ketimines derived from chromanones, which can be challenging substrates due to conformational strain, specialized chiral ligands are necessary. For instance, palladium-catalyzed systems using chiral phosphine (B1218219) ligands like C₄-TunePhos, often activated by a Brønsted acid, have shown high efficiency in producing enantioenriched cyclic amines. acs.org

Alternatively, direct asymmetric reductive amination of 7-Bromo-6-fluorochroman-4-one with an ammonia (B1221849) source can be achieved. This transformation can be catalyzed by chiral catalysts that facilitate the in-situ formation of an enamine or imine, which is then reduced stereoselectively. This approach is highly desirable as it combines two synthetic steps into a single, efficient operation.

Another strategy is the asymmetric reduction of the ketone to the corresponding (S)-7-Bromo-6-fluorochroman-4-ol, which can then be converted to the amine with inversion of stereochemistry. This reduction is commonly achieved using catalysts such as those derived from the Corey-Bakshi-Shibata (CBS) reagent or transition metal complexes with chiral ligands.

| Catalytic Approach | Catalyst/Ligand System | Substrate Type | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Spiro Ligands (SIPHOS) | Cyclic Imines | High enantioselectivity for the synthesis of tetrahydroisoquinolines and related cyclic amines. nih.gov |

| Asymmetric Hydrogenation | Pd(OTf)₂ / C₄-TunePhos / Brønsted Acid | Exocyclic Ketimines | Effective for strained cyclic ketimines, providing access to enantioenriched cyclic amines like chroman-4-amines. acs.org |

| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Diamine-DPPF Ligands | Ketones and Imines | Utilizes readily available hydrogen sources like isopropanol (B130326) or formic acid. |

| Asymmetric Reductive Amination | Ir / Chiral Phosphine Ligands | Ketones + Ammonia source | Direct conversion of ketones to chiral primary amines. |

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry. wikipedia.org In this approach, the prochiral ketone, 7-Bromo-6-fluorochroman-4-one, is first condensed with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the C=N or C=C bond is directed by the stereocenter of the auxiliary, leading to a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically pure amine.

A common and effective class of chiral auxiliaries for amine synthesis are the tert-butanesulfinamides, pioneered by Ellman. Reaction of 7-Bromo-6-fluorochroman-4-one with (R)- or (S)-tert-butanesulfinamide would yield a chiral N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, for example with a hydride reagent, is highly stereoselective, with the bulky tert-butylsulfinyl group directing the hydride attack. The final step involves acidic hydrolysis to remove the sulfinyl group, affording the chiral primary amine. wikipedia.org Other notable chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. tcichemicals.com

| Chiral Auxiliary | Intermediate Formed | Key Advantages |

|---|---|---|

| (R)- or (S)-tert-Butanesulfinamide | Chiral N-Sulfinyl Imine | High diastereoselectivity in additions, stable intermediates, and reliable removal under acidic conditions. wikipedia.org |

| (1R,2S)-Ephedrine or (1S,2R)-Pseudoephedrine | Chiral Oxazolidine or Enamine | Can be used for diastereoselective alkylations or reductions. |

| Evans Oxazolidinones | Chiral N-Acyl Oxazolidinone | Primarily used for stereocontrolled aldol (B89426) and alkylation reactions, but principles can be adapted. tcichemicals.com |

| SAMP/RAMP Hydrazones | Chiral Hydrazone | Effective for asymmetric alkylation of ketones and aldehydes. |

Chemoenzymatic Synthesis Routes to Chroman-4-amines

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering a green and highly efficient route to chiral molecules. For the synthesis of this compound, transaminases (TAs) are particularly relevant. These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a prochiral ketone acceptor.

The asymmetric synthesis of the target amine can be achieved via the enzymatic reductive amination of 7-Bromo-6-fluorochroman-4-one using an engineered ω-transaminase. These enzymes exhibit exquisite stereoselectivity, often producing the amine with very high enantiomeric excess. The reaction equilibrium can be challenging but is often driven to completion by using a high concentration of the amine donor or by removing the ketone byproduct. Protein engineering and directed evolution have significantly expanded the substrate scope of transaminases, making them applicable to a wide range of ketones, including structurally complex ones like substituted chromanones.

| Enzyme Class | Reaction Catalyzed | Cofactor Requirement | Key Features |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric amination of ketones | Pyridoxal 5'-phosphate (PLP) | High stereoselectivity, broad substrate scope through engineering, "green" process. |

| Imine Reductase (IRED) | Asymmetric reduction of imines | NAD(P)H | Can be used for reductive amination in combination with an amine dehydrogenase or chemically formed imine. |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | NAD(P)H | Uses ammonia as the amine source, generating water as the only byproduct. |

| Monoamine Oxidase (MAO) | Kinetic resolution of racemic amines | FAD | Used for deracemization processes, oxidizing one enantiomer selectively. |

Regioselective Bromination and Fluorination Strategies

The synthesis of the key precursor, 7-Bromo-6-fluorochroman-4-one, requires precise control over the regiochemistry of the halogenation on the aromatic ring. The substitution pattern is dictated by the electronic properties of the directing groups already present on the benzene (B151609) ring of the chroman scaffold. In a typical synthetic sequence, these halogen atoms would be introduced prior to the creation of the chiral amine.

Directed Halogenation Methodologies

The regioselectivity of electrophilic aromatic substitution is governed by the existing substituents. In a plausible synthesis starting from a chroman-4-one core, the installation of the fluoro and bromo groups must be carefully orchestrated. For instance, starting with 6-fluorochroman-4-one, the subsequent bromination would be directed by both the activating, ortho-para directing ether oxygen and the deactivating, ortho-para directing fluorine atom. The C7 position is para to the ether oxygen and meta to the fluorine, while the C5 position is ortho to the ether oxygen and ortho to the fluorine. The steric hindrance at C5 and the strong activating effect of the ether oxygen would likely favor bromination at C7. Standard brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can be employed for this transformation. mdpi.comresearchgate.net

Directed C-H halogenation is a powerful strategy where a functional group on the molecule directs a catalyst to a specific C-H bond. rsc.org While often used for C-H bonds on side chains or in ortho positions to a directing group, this principle can be applied to achieve regioselectivity that is not accessible through classical electrophilic substitution. For the chroman system, a directing group temporarily installed at a position like C8 could potentially direct halogenation to the C7 position.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) is a highly attractive strategy in medicinal chemistry, as it allows for the modification of complex molecules at a late point in the synthesis, enabling rapid generation of analogues for structure-activity relationship studies. The introduction of the bromo and fluoro groups onto a pre-formed (S)-chroman-4-amine scaffold via C-H activation represents a cutting-edge approach.

This would involve the selective cleavage of a specific C-H bond on the aromatic ring and its replacement with a halogen. Palladium-catalyzed C-H activation has emerged as a leading technology for such transformations. nih.gov For instance, the amine group at C4 could potentially act as a directing group, guiding a palladium catalyst to the ortho C5 position. To achieve the desired 7-bromo-6-fluoro pattern via LSF, one would likely start with a different precursor, for example, (S)-chroman-4-amine, and then perform sequential C-H halogenations.

C-H fluorination is particularly challenging but has seen significant advances. rsc.org Methods using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) catalyzed by palladium or other transition metals have been developed. nih.gov Similarly, C-H bromination can be achieved with various palladium, rhodium, or ruthenium catalysts. The challenge in applying LSF to the synthesis of this compound lies in achieving the desired regioselectivity in the presence of multiple C-H bonds and the existing functional groups.

Optimization of Synthetic Pathways for Research Scale Production

The efficient synthesis of complex chiral molecules such as this compound is a critical aspect of research and development in medicinal chemistry. Optimization of synthetic routes for research-scale production focuses on maximizing yield, minimizing impurities, and incorporating principles of sustainable chemistry to ensure the process is both efficient and environmentally responsible.

Yield Enhancement and Side-Product Minimization

Following the asymmetric reduction, the resulting (S)-chroman-4-ol is converted to the desired amine. A common method to achieve this with an inversion of stereochemistry is through an azide (B81097) intermediate, which is then reduced. The use of diphenylphosphoryl azide (DPPA) for the azide inversion step has been identified as a practical alternative to other methods. lookchem.com The final step, the reduction of the azide to the primary amine, can be achieved through various methods, including hydrogenation.

Side-product formation can be a significant issue in these synthetic sequences. For example, during the conversion of the alcohol to the amine, elimination reactions can lead to the formation of the corresponding chromene as a major byproduct. Careful selection of reagents and reaction conditions is necessary to minimize this.

The purification of the final product and intermediates is also a key consideration. In some cases, chromatographic purification can be avoided by the selective crystallization of the desired product as a salt. For instance, the use of (R)-mandelic acid or D-tartaric acid to form salts with (R)-chroman-4-amines has been shown to be an effective method for both chemical and chiral purification, improving the enantiomeric excess of the final product. lookchem.com

To illustrate the impact of reaction conditions on yield and selectivity, the following table, adapted from studies on analogous systems, shows how solvent choice can influence the outcome of a diastereoselective cyclization reaction in chroman synthesis. nih.gov

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | CH3CN | 80 | 10:1 |

| 2 | DMF | 75 | 12:1 |

| 3 | THF | 92 | >20:1 |

| 4 | Diethyl ether | 88 | 18:1 |

| 5 | 1,4-dioxane | 85 | 15:1 |

This table is illustrative and based on data for a related chroman synthesis. The specific yields and diastereomeric ratios for this compound may vary.

Further optimization can be achieved by adjusting the reaction temperature. For example, in some cyclization reactions to form the chroman scaffold, lowering the temperature has been shown to increase the yield without compromising the high diastereoselectivity. nih.gov

Sustainable Chemistry Principles in Chroman Synthesis

The integration of sustainable or "green" chemistry principles into synthetic routes is of growing importance. nih.govresearchgate.net This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net

For the synthesis of chroman derivatives, several green methodologies have been explored:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. nih.govrsc.org It allows for the construction and functionalization of complex molecules under mild conditions, using light as an abundant energy source. This approach has been successfully applied to the synthesis of various chromene and chromanone derivatives. researchgate.netnih.gov For example, a doubly decarboxylative Giese reaction under photoredox conditions has been used to synthesize 2-substituted-chroman-4-ones. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chroman-4-ones. researchgate.netacs.org For instance, a one-step base-mediated aldol condensation to form the chroman-4-one scaffold can be efficiently carried out using microwave heating. acs.org

Green Solvents: Whenever possible, the use of hazardous organic solvents should be minimized or replaced with more environmentally friendly alternatives such as water or ethanol. researchgate.net Research into the synthesis of chromene derivatives has demonstrated the feasibility of using water as a solvent in certain reaction steps. researchgate.net

Catalysis: The use of catalysts, especially those that are non-toxic and can be recycled, is a cornerstone of green chemistry. In chroman synthesis, various catalytic approaches have been developed, including the use of organocatalysts and metal-based catalysts that can be used in small quantities. researchgate.net For example, the use of an Amberlite IRA-400-Cl resin as a solid heterogeneous catalyst has been shown to be effective in the synthesis of dihydropyrano[3,2-c]chromene derivatives. nih.gov

The following table summarizes some green chemistry approaches applicable to chroman synthesis:

| Green Chemistry Principle | Application in Chroman Synthesis | Reference |

| Alternative Energy Sources | Visible-light photocatalysis for chromene synthesis. | nih.gov |

| Microwave irradiation for chroman-4-one synthesis. | researchgate.netacs.org | |

| Safer Solvents | Use of water as a solvent in chromene synthesis. | researchgate.net |

| Catalysis | Organocatalytic halo-cycloetherification for chroman scaffold construction. | acs.org |

| Heterogeneous resin catalysts for chromene derivatives. | nih.gov |

By integrating these advanced synthetic methodologies and sustainable practices, the research-scale production of this compound can be optimized to be both high-yielding and environmentally conscious.

Comprehensive Stereochemical Elucidation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the enantiomers of a chiral compound and quantifying its enantiomeric purity or enantiomeric excess (e.e.). heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of chiral amines and related heterocyclic compounds. researchgate.netnih.gov

For the analysis of (S)-7-Bromo-6-fluorochroman-4-amine, a normal-phase HPLC method would typically be developed. The racemic mixture is dissolved in the mobile phase and injected into the system. The differential interaction between the enantiomers and the chiral stationary phase allows for their separation. A UV detector is commonly used for detection, as the chroman scaffold possesses a strong chromophore. uma.es

The enantiomeric excess is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for e.e. is:

e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

A successful separation would show two distinct peaks, allowing for the quantification of the (S)-enantiomer relative to the (R)-enantiomer. The method's performance is evaluated by parameters such as the resolution (Rs) between the two enantiomeric peaks, which should ideally be greater than 1.5 for baseline separation, and the tailing factor. acs.org

Table 1: Representative Chiral HPLC Data for Enantiomeric Separation of 7-Bromo-6-fluorochroman-4-amine This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Column | Chiralcel® OD-H (Polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 14.8 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (e.e.) | >99% for a purified sample of (S)-isomer |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While chiral HPLC can separate enantiomers, it cannot determine their absolute configuration without a reference standard. uma.es Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques for establishing the absolute configuration of chiral molecules in solution. biotools.uschemistrywithatwist.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. biotools.us ECD, its electronic counterpart, measures the differential absorption of circularly polarized UV-visible light associated with electronic transitions. frontiersin.org For any chiral molecule, the two enantiomers produce spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov

The determination of the absolute configuration of this compound involves a two-pronged approach. First, the experimental VCD and ECD spectra of the purified enantiomer are recorded. Second, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for one of the enantiomers (e.g., the S-configuration). nih.govresearchgate.net The calculated spectrum is then compared with the experimental one. A close match between the experimental spectrum and the calculated spectrum for the S-configuration provides definitive proof that the enantiomer in hand is indeed this compound. researchgate.netresearchgate.net

Table 2: Illustrative ECD Spectral Data for Absolute Configuration Assignment This table presents hypothetical data based on typical chromane (B1220400) chromophores for illustrative purposes.

| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) of Purified Enantiomer | Calculated ΔƐ (M⁻¹cm⁻¹) for (S)-Configuration | Assignment |

|---|---|---|---|

| 285 | +2.1 | +2.3 | Positive Cotton Effect |

| 250 | -1.5 | -1.7 | Negative Cotton Effect |

X-ray Crystallography of this compound and Related Chiral Structures

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule, thereby revealing its absolute stereochemistry.

To perform this analysis on this compound, a high-quality single crystal must first be grown. This can often be achieved by forming a salt with a suitable chiral acid, which can facilitate crystallization. The presence of the heavy bromine atom in the structure is advantageous for X-ray analysis, as it scatters X-rays strongly, making it easier to solve the structure and determine the absolute configuration using methods like anomalous dispersion. rsc.org The analysis of a related bromo-fluoro chromone (B188151) derivative has shown the feasibility of obtaining detailed structural information for such systems. nih.gov The resulting crystallographic data provides key parameters about the crystal lattice and the molecule's geometry. mdpi.comresearchgate.net

Table 3: Representative Single-Crystal X-ray Diffraction Data Data is modeled on known chiral amine and bromo-fluoro heterocyclic structures for illustrative purposes. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀BrFN |

| Formula Weight | 232.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.217 |

| b (Å) | 20.717 |

| c (Å) | 6.903 |

| α (°) | 90 |

| β (°) | 99.33 |

| γ (°) | 90 |

| Volume (ų) | 1300.8 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

A Flack parameter close to zero for the assigned (S)-configuration confirms the assignment with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be a powerful tool for stereoisomeric assignment in several ways. The presence of a fluorine atom allows for ¹⁹F NMR, which is highly sensitive and has a wide chemical shift range, providing an additional, sensitive probe of the molecular environment. nih.govwikipedia.org

To differentiate enantiomers like (S)- and (R)-7-Bromo-6-fluorochroman-4-amine, a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, can be used. This creates a diastereomeric environment for the two enantiomers, which results in distinguishable signals in the NMR spectrum, particularly for nuclei near the stereogenic center (C4). acs.org For instance, the ¹H signal for the proton at C4, or the ¹⁹F signal, may resolve into two separate signals, one for each enantiomer. The relative integration of these signals can also be used to determine the enantiomeric excess.

Table 4: Representative NMR Data for Stereoisomeric Assignment of this compound This table presents plausible chemical shifts (δ) in ppm for illustrative purposes. Data for a diastereomeric derivative or in the presence of a chiral solvating agent would show distinct signals for the (R) and (S) isomers.

| Nucleus | Plausible Chemical Shift (δ) | Key Correlations and Notes |

|---|---|---|

| ¹H NMR | ||

| H-4 | ~4.2 | Signal would show coupling to adjacent CH₂ protons (H-3). In a chiral environment, this signal would split for (R) and (S) isomers. |

| H-5 | ~7.3 | Aromatic proton adjacent to the bromine atom. |

| H-8 | ~6.9 | Aromatic proton adjacent to the fluorine atom, would likely show coupling to ¹⁹F. |

| ¹³C NMR | ||

| C-4 | ~50 | Carbon atom of the stereogenic center. |

| C-6 | ~155 | Carbon bonded to fluorine, would show a large ¹JCF coupling constant. |

| C-7 | ~115 | Carbon bonded to bromine. |

| ¹⁹F NMR |

Molecular Design Principles and Structure Activity Relationship Sar Frameworks

Conformational Analysis and Stereoelectronic Effects in Aminochroman Systems

The three-dimensional structure of (S)-7-Bromo-6-fluorochroman-4-amine is fundamental to its function. The dihydropyran ring of the chroman system typically adopts a half-chair conformation to minimize steric strain. In this arrangement, the C4-amine substituent can exist in one of two primary orientations: pseudo-axial or pseudo-equatorial.

For most chroman-4-amine (B2768764) derivatives, the pseudo-equatorial conformation is energetically favored, as it reduces steric clashes with the rest of the ring system. The (S)-stereochemistry at the C4 position dictates a specific spatial orientation of the amine group, which is crucial for chiral recognition at a biological target.

Stereoelectronic effects, which involve the interaction of electron orbitals, also play a significant role. The lone pair of the nitrogen atom and the oxygen atom in the chroman ring can engage in stabilizing hyperconjugative interactions with adjacent anti-periplanar sigma bonds. The precise nature of these interactions is influenced by the electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring, which can modulate the electron density throughout the chroman system.

Impact of Halogen Substituents on Molecular Interactions

The incorporation of fluorine and bromine at the 6- and 7-positions, respectively, is a deliberate design choice intended to fine-tune the molecule's properties.

Fluorine at the C6 Position: The highly electronegative fluorine atom can significantly alter the electronic properties of the aromatic ring. This substitution can lower the pKa of the amine group, influencing its ionization state at physiological pH. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and may improve binding affinity by participating in favorable electrostatic or dipole-dipole interactions.

Bromine at the C7 Position: The larger and more polarizable bromine atom introduces different effects. It increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes. Critically, bromine is a potent halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the surface of the bromine atom (the σ-hole) and a nearby Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. This interaction can provide a strong and highly directional anchor point, significantly enhancing binding affinity and selectivity for a target.

The combination of these two halogens creates a unique electronic and steric profile, offering a multi-faceted approach to optimizing molecular recognition.

Computational Approaches to Predictive SAR

Given the novelty of this compound, computational methods are indispensable for predicting its biological activity and guiding further development.

Quantum mechanical (QM) calculations are employed to understand the intrinsic electronic structure of the molecule. Methods like Density Functional Theory (DFT) can be used to compute key properties that govern molecular interactions. These properties include the electrostatic potential (ESP) mapped onto the electron density surface, which identifies regions of positive and negative charge, and the energies of the frontier molecular orbitals (HOMO and LUMO), which indicate the molecule's reactivity. For instance, the ESP map would highlight the positive region of the σ-hole on the bromine atom, confirming its potential for halogen bonding, and the negative potential around the fluorine and amine nitrogen.

Table 1: Illustrative Quantum Mechanical Properties of this compound

This table presents hypothetical, yet representative, data that would be generated from QM calculations to guide the understanding of the molecule's reactivity and interaction potential.

| Calculated Property | Predicted Value/Observation | Implication for Molecular Interaction |

| Electrostatic Potential (ESP) | Negative potential on F, N; Positive σ-hole on Br | F and N can act as H-bond acceptors; Br can act as a halogen bond donor. |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, relevant for charge-transfer interactions. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| Amine Group pKa | ~8.5 | Primarily protonated at physiological pH (7.4), enabling ionic interactions. |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, a docking study would involve placing the molecule into the binding site of a hypothesized protein target (e.g., a G-protein coupled receptor or a kinase).

The simulation would likely predict that:

The protonated amine group forms a key ionic bond or hydrogen bond with an acidic residue (e.g., Aspartic Acid, Glutamic Acid).

The bromine atom's σ-hole forms a halogen bond with a carbonyl oxygen on the protein backbone.

The aromatic ring engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine or Tyrosine.

The (S)-stereochemistry allows for a precise fit that avoids steric clashes and optimizes these interactions, which would not be possible with the (R)-enantiomer.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. An MD simulation, run over nanoseconds or microseconds, models the movement of every atom in the system. This would be used to:

Assess the stability of the predicted docking pose over time.

Analyze the flexibility of the chroman ring within the binding site.

Quantify the residence time of water molecules in the binding pocket.

Calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.

A pharmacophore model is an abstract representation of all the essential steric and electronic features required for a molecule to exert a specific biological effect. Based on the structure of this compound, a pharmacophore model would be constructed.

Table 2: Pharmacophoric Features of this compound

This table outlines the key features that define the molecule's interaction capabilities.

| Pharmacophoric Feature | Structural Origin | Type of Interaction |

| Hydrogen Bond Donor | Amine (-NH2) group | Hydrogen/Ionic Bonding |

| Aromatic Ring | Fused benzene (B151609) ring | π-π Stacking, Hydrophobic |

| Halogen Bond Donor | Bromine atom at C7 | Halogen Bonding |

| Hydrophobic Center | Chroman scaffold | Hydrophobic Interactions |

| Chiral Center | C4 carbon | Stereospecific Recognition |

This model serves as a 3D query to screen virtual libraries for other diverse compounds that share the same essential features, potentially leading to the discovery of new and structurally different molecules with similar biological activities.

Derivatization Strategies for Lead Compound Exploration in Research

N-Substitution Effects on Molecular Recognition

The primary amine at the C4 position of this compound is a critical functional group that can significantly influence the compound's binding affinity and selectivity for its target protein. This is due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, within the binding pocket of a receptor or enzyme. The exploration of N-substitution effects is, therefore, a pivotal strategy in the lead optimization process. By introducing a variety of substituents onto the nitrogen atom, researchers can systematically investigate the steric, electronic, and lipophilic requirements of the binding site.

While specific research on the N-substitution of this compound is not extensively detailed in publicly available literature, general principles of medicinal chemistry allow for the postulation of how different N-substituents might affect molecular recognition. The following tables illustrate hypothetical SAR data for N-acylation and N-alkylation to demonstrate these principles.

Table 1: Hypothetical Structure-Activity Relationship of N-Acyl Derivatives

| Compound ID | R Group (Acyl) | Predicted Receptor Binding Affinity (Ki, nM) | Rationale |

| 1a | -H | 100 | Baseline affinity of the primary amine. |

| 1b | -C(O)CH₃ | 50 | The acetyl group may engage in additional hydrogen bonding or hydrophobic interactions. |

| 1c | -C(O)Ph | 150 | The bulky phenyl group may introduce steric hindrance, reducing affinity. |

| 1d | -C(O)c-Pr | 75 | The cyclopropyl (B3062369) group offers a constrained hydrophobic interaction. |

| 1e | -S(O)₂CH₃ | 200 | The sulfonamide may alter the electronic profile unfavorably for this specific target. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles, not on specific experimental results for this compound.

Table 2: Hypothetical Structure-Activity Relationship of N-Alkyl Derivatives

| Compound ID | R Group (Alkyl) | Predicted Receptor Binding Affinity (Ki, nM) | Rationale |

| 2a | -H | 100 | Baseline affinity of the primary amine. |

| 2b | -CH₃ | 80 | A small alkyl group may fill a small hydrophobic pocket, enhancing affinity. |

| 2c | -CH₂CH₂Ph | 40 | The phenethyl group could access a deeper hydrophobic pocket, significantly improving binding. |

| 2d | -c-Hex | 120 | The bulky cyclohexyl group might be too large for the binding site, causing a steric clash. |

| 2e | -(CH₂)₃N(CH₃)₂ | 250 | The introduction of a basic nitrogen may lead to unfavorable electrostatic interactions. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles, not on specific experimental results for this compound.

Ring Modification and Analog Synthesis

Research on related chroman-4-one derivatives has shed light on the importance of substituents on the chroman scaffold. Studies on sirtuin 2 (SIRT2) inhibitors have shown that the nature and position of substituents on the chroman-4-one ring can dramatically alter inhibitory activity. acs.org For instance, it has been demonstrated that electron-withdrawing groups on the aromatic ring can influence potency. acs.org The presence of a substituent at the 6-position is often more critical for activity than at other positions. acs.org

Furthermore, the steric bulk of substituents can also play a crucial role. While some degree of substitution is often beneficial, excessively bulky groups can lead to a decrease in activity due to steric hindrance within the binding pocket. acs.org The length and branching of alkyl chains at other positions on the chroman ring have also been shown to be important factors in determining inhibitory effects. acs.org

The synthesis of analogs with modified ring systems, such as replacing the oxygen atom with sulfur (thiochroman) or nitrogen (dihydroquinoline), can also be a fruitful strategy. These bioisosteric replacements can alter the hydrogen-bonding capacity and conformational preferences of the molecule, potentially leading to improved binding or altered selectivity profiles.

Table 3: Reported Structure-Activity Relationship of Substituted Chroman-4-ones as SIRT2 Inhibitors

| Compound ID | R¹ (Position 6) | R² (Position 8) | R³ (Position 2) | % Inhibition at 200 µM | IC₅₀ (µM) |

| 3a | -H | -H | n-pentyl | <10 | >200 |

| 3b | -Br | -Cl | n-pentyl | 82 | 5.5 |

| 3c | -Br | -Br | n-pentyl | >90 | 1.5 |

| 3d | -Br | -Cl | n-propyl | 76 | 10.6 |

| 3e | -Br | -Cl | n-heptyl | 57 | - |

| 3f | -F | -H | n-pentyl | 18 | - |

Source: Adapted from Fridén-Saxin, M., et al. (2012). Journal of Medicinal Chemistry. acs.org This table demonstrates the impact of substituents on the chroman-4-one core, which can provide guiding principles for the modification of the analogous amine.

Investigation of Molecular Mechanisms and Target Engagement in Preclinical Models

Biophysical Characterization of Protein-Ligand Interactions

There is no publicly available information detailing the biophysical characterization of (S)-7-Bromo-6-fluorochroman-4-amine with any specific protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which are instrumental in determining the binding affinity, kinetics, and thermodynamics of protein-ligand interactions, have not been described in the context of this compound.

Enzymatic Assays for Modulatory Activity and Kinetic Studies

Similarly, the scientific literature lacks reports on enzymatic assays conducted to assess the modulatory activity of this compound. Consequently, there are no kinetic studies available to define its potential inhibitory or activating effects on any enzyme, nor any data to describe the nature of such interactions (e.g., competitive, non-competitive).

Receptor Binding Studies in Isolated Systems and Membrane Preparations

No receptor binding studies for this compound in isolated systems or membrane preparations have been published. Such studies are fundamental for identifying the molecular targets of a compound and quantifying its affinity for specific receptors.

Cellular Uptake and Intracellular Distribution Studies in Cell-Based Assays

Information regarding the cellular uptake and intracellular distribution of this compound is not available. These studies are critical for confirming that a compound can reach its intended target within a cell to exert a biological effect.

Proteomic and Transcriptomic Profiling in Model Biological Systems

There are no published studies on the proteomic or transcriptomic profiling of biological systems treated with this compound. These analyses would provide a broad overview of the cellular pathways and gene expression patterns affected by the compound.

Development of Chemical Probes for Target Identification and Validation

The development of chemical probes from this compound for the purpose of target identification and validation has not been documented in the available literature.

Advanced Analytical Methodologies for Research and Development

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Profiling in in vitro Systems

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the metabolic fate and stability of (S)-7-Bromo-6-fluorochroman-4-amine in in vitro environments, such as liver microsomes or hepatocytes. The high mass accuracy and resolution of instruments like Orbitrap or FT-ICR MS allow for the precise determination of elemental compositions of potential metabolites.

In a typical in vitro metabolism study, the parent compound is incubated with a metabolically active system. Aliquots are taken at various time points and analyzed by HRMS, often coupled with liquid chromatography (LC-HRMS). This approach enables the separation of the parent compound from its metabolites before mass analysis. The resulting data can be used to construct a metabolic pathway and determine the rate of degradation of the parent compound, which is a measure of its metabolic stability.

Table 1: Hypothetical Major Metabolites of this compound Identified by HRMS

| Metabolite ID | Proposed Transformation | Measured m/z | Mass Error (ppm) |

| M1 | Hydroxylation | 273.9989 | 1.2 |

| M2 | N-dealkylation | 243.9521 | -0.8 |

| M3 | Glucuronidation | 433.0305 | 0.5 |

| M4 | Sulfation | 337.9482 | -1.5 |

This table is illustrative and based on common metabolic pathways for similar chemical structures. Actual results would require experimental verification.

Advanced NMR Techniques for Structural Dynamics and Ligand-Binding Epitope Mapping

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal for understanding the three-dimensional structure and dynamic properties of this compound and its interactions with biological targets. Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed through Gradient Spectroscopy) are particularly powerful for mapping the binding epitope of a ligand to its receptor.

In an STD-NMR experiment, selective saturation of protein resonances is transferred to the protons of a bound ligand. By comparing the saturated spectrum with a reference spectrum, the protons of the ligand in close contact with the protein can be identified, thus mapping the binding interface. Water-LOGSY, on the other hand, detects the transfer of magnetization from bulk water to the protein and then to the ligand, providing complementary information about ligand binding.

Chromatographic Methods for Purity Assessment, Process Monitoring, and Impurity Profiling

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of this compound, monitoring the progress of its synthesis, and profiling any impurities. The development of a robust HPLC method is one of the first steps in the analytical characterization of a new chemical entity.

A typical purity assessment method would involve a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the compound has significant absorbance. Impurities can be quantified relative to the main peak area.

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis in Research Samples

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the analysis of this compound in complex matrices encountered during research. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used of these techniques due to its high sensitivity and selectivity.

LC-MS/MS is particularly valuable for quantitative bioanalysis, for instance, measuring the concentration of the compound in plasma or tissue samples from preclinical studies. In a typical LC-MS/MS assay, the parent compound and a stable isotope-labeled internal standard are monitored using multiple reaction monitoring (MRM). This involves selecting a specific precursor ion in the first mass spectrometer, fragmenting it in a collision cell, and then monitoring a specific product ion in the second mass spectrometer. This high degree of specificity allows for accurate quantification even at very low concentrations.

For volatile impurities or degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer.

Computational Chemistry and Cheminformatics Applications

Predictive Modeling of Pharmacokinetic Parameters in in vitro and in silico Systems

The development of a successful drug candidate relies heavily on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico and in vitro models are crucial for early-stage assessment of these parameters, reducing the reliance on costly and time-consuming later-stage experiments.

In silico ADME prediction uses computational models to estimate a compound's properties based on its structure. For a compound like (S)-7-Bromo-6-fluorochroman-4-amine, a variety of physicochemical and pharmacokinetic properties can be calculated using specialized software. These models often rely on large datasets of known drugs to establish correlations between molecular descriptors and ADME characteristics. nih.govmdpi.com For instance, properties like the octanol-water partition coefficient (cLogP), molecular weight, and the number of hydrogen bond donors and acceptors are fundamental to predicting oral bioavailability according to frameworks like Lipinski's rule of five. nih.gov

In vitro systems provide experimental validation for these computational predictions. For chroman-4-one derivatives, studies have involved assays to determine metabolic stability and potential for drug-drug interactions. nih.gov A key concern is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. nih.govnih.gov Assays measuring the inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) can be performed to assess the risk of a compound altering the metabolism of co-administered drugs. nih.gov Other in vitro tests for chroman derivatives have included cytotoxicity and mitochondrial toxicity assays to build a preliminary safety profile. nih.gov

Predictive models for this compound would analyze its structure to forecast its behavior in these systems. The presence of the lipophilic bromine atom and the electron-withdrawing fluorine atom would significantly influence properties like membrane permeability and metabolic stability.

Table 1: Example of In Silico Predicted Pharmacokinetic and Physicochemical Properties

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| cLogP | Calculated Octanol-Water Partition Coefficient | Measures lipophilicity, affecting absorption and distribution. nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Predicts drug transport properties, such as blood-brain barrier penetration. |

| Aqueous Solubility (logS) | Predicted solubility in water | Crucial for absorption and formulation. |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut | Key indicator of oral bioavailability. |

| CYP450 Inhibition | Likelihood of inhibiting key metabolic enzymes | Predicts potential for drug-drug interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. longdom.orgnih.gov By developing a robust QSAR model, researchers can predict the activity of unsynthesized compounds, prioritize synthetic efforts, and optimize lead compounds. mdpi.com

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Preparation : A series of chroman-4-amine (B2768764) analogs would be synthesized and tested for a specific biological activity (e.g., inhibition of a particular enzyme). nih.gov

Descriptor Calculation : For each compound in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP), electronic properties (e.g., atomic charges), and steric or 3D properties (e.g., molecular volume). nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. longdom.org

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For chromone (B188151) and chroman-4-one derivatives, QSAR and structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions. nih.govacs.orgnih.gov For example, studies on SIRT2 inhibitors based on the chroman-4-one scaffold found that larger, electron-withdrawing groups in the 6- and 8-positions were favorable for high potency. nih.gov This finding suggests that the 7-bromo and 6-fluoro substituents in this compound could play a significant role in its biological activity profile. A 3D-QSAR study on chromone derivatives as MAO inhibitors yielded a statistically significant model (R² = 0.9064, Q² = 0.8239), indicating a strong predictive capability. nih.gov

Table 2: Example of a QSAR Model for Chromone Derivatives

| QSAR Study Type | Key Statistical Parameters | Important Descriptor Fields | Findings and Implications |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) researchgate.net | q² > 0.6, r² > 0.8 | Steric, Electrostatic, Hydrophobic | Identifies specific regions where bulky, electron-withdrawing, or hydrophobic groups increase or decrease activity, guiding rational design. |

| Topomer CoMFA researchgate.net | q² = 0.746, r² = 0.979 | Fragment-based steric and electrostatic fields | Provides insights into the contributions of different molecular fragments to overall activity. |

Virtual Screening and Ligand-Based Drug Design (LBDD) for Novel Chroman Derivatives

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an essential strategy for discovering new, active compounds. nih.govnih.gov LBDD operates on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov Virtual screening is a key LBDD technique that involves computationally searching large compound libraries to identify molecules that are likely to be active at a target of interest. mdpi.comrsc.org

Using this compound or a related active chroman derivative as a starting point, a virtual screening campaign could be launched to discover novel analogs. The process typically involves:

Reference Molecule Selection : An active compound, like a potent chroman derivative, is chosen as the template.

Similarity Searching : A computational method, often based on 2D fingerprints or 3D shape and pharmacophore features, is used to compare every molecule in a large virtual database (e.g., ZINC, ChEMBL) to the reference molecule. nih.govyoutube.com

Hit Selection and Filtering : Compounds that exceed a certain similarity threshold are selected as "hits." These can be further filtered based on predicted ADME properties or other drug-like criteria.

Experimental Validation : The top-ranked virtual hits are then acquired or synthesized for biological testing to confirm their activity.

This approach has been successfully applied to related scaffolds. For instance, virtual screening was used to identify chroman-4-one derivatives that act as inhibitors of pteridine (B1203161) reductase 1, an anti-parasitic drug target. nih.gov Similarly, a virtual screen helped identify an initial hit compound that led to the development of a series of potent and selective SIRT2 inhibitors based on the chroman-4-one scaffold. acs.org These examples demonstrate the power of LBDD and virtual screening to leverage the knowledge of an existing active molecule to explore new chemical space and identify novel chroman derivatives for further development. nih.gov

Data Mining and Analysis of Chiral Aminochroman Databases

Chiral compounds often exhibit stereospecific biological activity, making the control and analysis of stereochemistry critical in drug discovery. semanticscholar.org The creation and analysis of specialized databases of chiral compounds, such as chiral aminochromans, can reveal fundamental structure-property relationships. nih.govchemrxiv.org

Data mining involves extracting valuable information and patterns from large datasets. nih.gov A notable study performed data mining on the scientific literature to collect a dataset of chiral 2-substituted chromanes with determined absolute configurations and their specific optical rotations ([α]D). nih.gov By analyzing this curated database, the researchers were able to establish a correlation between the stereochemistry at the C2 position and the sign of the specific optical rotation, a relationship that was further supported by quantum-chemical calculations. nih.gov

For a class of compounds like chiral aminochromans, a dedicated database could include information such as:

Chemical structure and IUPAC name

Stereochemistry (e.g., R/S configuration)

Synthetic route or source

Physicochemical properties (experimental or calculated)

Spectroscopic data (e.g., NMR, Mass Spec) acs.org

Pharmacological activity data, if available

Analyzing such a database for the this compound series could uncover key trends. For example, one could analyze how the introduction of different substituents on the chroman ring affects not only biological activity but also chiroptical properties. This information is invaluable for characterizing new compounds and for developing predictive models, such as QSARs that account for stereochemistry. The development of public, open-source databases for chiral molecules, like the CLC-DB for chiral ligands and catalysts, is a growing trend that facilitates this type of large-scale data analysis. chemrxiv.org

Table 3: Potential Data Fields in a Chiral Aminochroman Database

| Data Category | Example Data Points | Application of Analysis |

|---|---|---|

| Structural Information | 2D/3D Structure, SMILES, InChIKey | Substructure searching, similarity calculations. |

| Stereochemical Data | Absolute Configuration (R/S), Enantiomeric Excess (ee%) | Correlating stereochemistry with activity or properties. nih.gov |

| Chiroptical Properties | Specific Optical Rotation [α]D, Circular Dichroism (CD) Spectra | Establishing structure-property relationships, aiding in configuration assignment. nih.gov |

| Biological Data | IC₅₀, Kᵢ, EC₅₀ values against various targets | Developing stereoselective QSAR models (3D-QSAR). |

| Synthetic Information | Key reaction steps, catalysts used | Identifying trends in asymmetric synthesis. semanticscholar.orgnih.gov |

Future Research Directions and Academic Trajectories

Exploration of Novel Biological Targets for Chroman-4-amine (B2768764) Scaffolds

The chroman-4-amine core is a versatile scaffold that has shown affinity for a variety of biological targets. While research has often centered on their interaction with monoamine transporters and receptors, a significant future direction lies in the exploration of entirely new biological targets. The structural rigidity and stereochemical complexity of compounds like (S)-7-Bromo-6-fluorochroman-4-amine make them ideal candidates for screening against a wider array of proteins implicated in disease.

Future investigations will likely focus on targets such as ion channels, enzymes, and nuclear receptors that have been less explored in the context of this scaffold. High-throughput screening campaigns, coupled with target-based drug design approaches, will be instrumental in identifying novel protein partners. Understanding the polypharmacology of these compounds—their ability to interact with multiple targets—will also be a key area of research, potentially leading to the development of drugs with multi-target efficacy for complex diseases.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery, and the development of chroman-4-amine analogs is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle.

In the context of this compound, AI algorithms can be employed to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of new derivatives.

De Novo Design: Generate novel chroman-4-amine structures with desired properties, exploring a much larger chemical space than is possible with traditional methods.

Synthesis Planning: Propose efficient synthetic routes for target molecules, reducing the time and resources required for their chemical synthesis.

By integrating AI and ML, researchers can more effectively navigate the complex chemical landscape and prioritize the synthesis of compounds with the highest probability of success.

Development of Advanced in vitro and ex vivo Models for Mechanistic Studies

A deeper understanding of the mechanism of action of this compound and its analogs requires sophisticated biological models that more accurately mimic human physiology. Future research will move beyond simple cell-based assays to more complex systems.

Advanced models will include:

3D Organoids: These self-organizing three-dimensional cultures derived from stem cells can replicate the architecture and function of human organs, providing a more relevant context for studying drug effects.

Organs-on-a-Chip: Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems are becoming increasingly valuable for preclinical testing.

Patient-Derived Tissues: Using ex vivo models derived from patient biopsies can offer insights into how genetic variability may influence drug response, paving the way for personalized medicine approaches.

These advanced models will be crucial for elucidating the detailed molecular mechanisms underlying the biological activity of chroman-4-amine derivatives and for translating preclinical findings to the clinic.

Collaborative Research Initiatives in Chiral Drug Discovery and Development

The development of chiral drugs like this compound is an inherently multidisciplinary endeavor. Future success in this area will depend on fostering strong collaborations between academia, industry, and regulatory agencies.

These collaborative initiatives will be essential for:

Sharing Expertise: Combining the strengths of academic researchers in basic science with the drug development and commercialization expertise of pharmaceutical companies.

Accessing Resources: Pooling resources, such as compound libraries, screening facilities, and specialized instrumentation, can accelerate the pace of research.

Streamlining Translation: Working closely with regulatory bodies from an early stage can help to ensure that preclinical and clinical development pathways are efficient and well-defined.

International consortia and public-private partnerships will play a pivotal role in advancing the field of chiral drug discovery, ultimately leading to the development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-7-Bromo-6-fluorochroman-4-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of a fluorochroman precursor, followed by amination. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Chiral resolution via chiral HPLC or enzymatic kinetic resolution is critical to isolate the (S)-enantiomer. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of diastereomers. Purity should be validated using chiral stationary phase HPLC (>98% ee) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135 for amine confirmation), high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (using SHELXL/SHELXT for structure refinement) . For stereochemical confirmation, compare experimental CD spectra with DFT-simulated spectra or use Mosher’s ester derivatization .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless buffered at pH 4–6 (amine protonation reduces reactivity). Monitor decomposition via periodic HPLC analysis (C18 column, acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-enantiomer?

- Methodological Answer : Conduct comparative bioactivity assays (e.g., enzyme inhibition, cellular uptake) using both enantiomers. Use molecular docking (AutoDock Vina, PDB structures) to analyze binding pocket interactions. For instance, the (S)-configuration may enhance hydrogen bonding with kinase active sites due to spatial orientation of the amine group. Validate using isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. How should researchers address contradictory data in studies involving fluorochroman derivatives?

- Methodological Answer : Perform systematic replication under standardized conditions (e.g., solvent, temperature, cell lines). Use meta-analytical frameworks to assess variables like substituent positioning (e.g., 6-fluoro vs. 7-bromo effects) or assay protocols. Cross-validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies) .

Q. What computational strategies can predict the reactivity and pharmacokinetic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic Fukui indices for bromine substitution sites. Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP, solubility, and CYP450 metabolism. Molecular dynamics (MD) simulations (GROMACS) can model membrane permeability .

Q. What experimental approaches elucidate the mechanism of action of this compound in cancer models?

- Methodological Answer : Perform kinase profiling assays (Eurofins KinaseScan) to identify targets. Use CRISPR-Cas9 knockouts in cell lines to validate target dependency. For in vivo studies, employ PET imaging with ¹⁸F-labeled analogs to track biodistribution. Transcriptomic analysis (RNA-seq) can reveal downstream pathway modulation .

Q. How can retrosynthetic analysis optimize the scalable synthesis of this compound?

- Methodological Answer : Apply Corey’s retrosynthetic framework, disconnecting the chroman ring at the ether linkage and bromine/amine groups. Prioritize Buchwald-Hartwig amination for C–N bond formation and Suzuki-Miyaura coupling for aryl-bromo introduction. Evaluate green chemistry metrics (E-factor, atom economy) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.